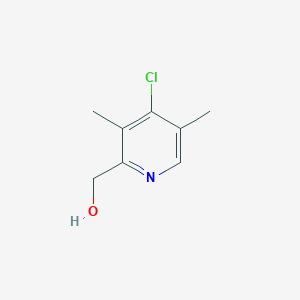

(4-Chloro-3,5-dimethylpyridin-2-YL)methanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(4-chloro-3,5-dimethylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5-3-10-7(4-11)6(2)8(5)9/h3,11H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKHUAFREIMBJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1Cl)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430824 | |

| Record name | (4-Chloro-3,5-dimethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150054-50-5 | |

| Record name | (4-Chloro-3,5-dimethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Chloro-3,5-dimethylpyridin-2-YL)methanol CAS number and properties

An In-depth Technical Guide to (4-Chloro-3,5-dimethylpyridin-2-yl)methanol

CAS Number: 150054-50-5

This technical guide provides a comprehensive overview of this compound, including its properties and potential applications. Due to the limited availability of detailed public information on this specific compound, this guide also includes extensive information on the structurally similar and well-researched analog, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, as a reference for potential synthetic routes, biological activities, and experimental protocols.

Core Compound: this compound

This compound is a substituted pyridine derivative. While specific experimental data is scarce, its structural features suggest its potential as an intermediate in organic synthesis, particularly in the development of novel chemical entities for pharmaceutical and materials science research.

Chemical and Physical Properties

A summary of the known and computed properties of this compound is presented below.

| Property | Value |

| CAS Number | 150054-50-5 |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.63 g/mol |

| IUPAC Name | This compound |

| InChI Key | CQKHUAFREIMBJI-UHFFFAOYSA-N |

Analog Compound for In-depth Analysis: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

To provide a detailed technical guide as requested, we will now focus on the closely related analog, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (CAS: 86604-78-6). This compound is a critical intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders.[1]

Chemical and Physical Properties of the Analog

The following table summarizes the key chemical and physical properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.[2][3][4][5]

| Property | Value |

| CAS Number | 86604-78-6 |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol [3] |

| Appearance | White to light brown powder or crystal[3][6] |

| Melting Point | 56.5-60.5 °C[2][3][4] |

| Boiling Point | 115-135 °C at 0.01 Torr[3][6] |

| Solubility | Slightly soluble in Chloroform[2][6] |

| Density | 1.092 ± 0.06 g/cm³ (Predicted)[3] |

| pKa | 13.27 ± 0.10 (Predicted)[2][3] |

| LogP | 0.74[4] |

Applications in Drug Development

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a key building block for the synthesis of substituted benzimidazoles, most notably proton pump inhibitors (PPIs) such as omeprazole and esomeprazole.[1][6] These drugs are highly effective in reducing gastric acid secretion by irreversibly inhibiting the gastric H+/K+-ATPase.[1]

Signaling Pathway: Proton Pump Inhibition

The derivatives of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are prodrugs that, after systemic absorption, accumulate in the acidic environment of the secretory canaliculi of gastric parietal cells.[1] In this acidic milieu, they undergo a chemical rearrangement to a reactive sulfenamide intermediate, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inactivation.[1]

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and evaluation of compounds derived from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol from 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

This protocol describes the hydrolysis of the chloromethyl group to a hydroxymethyl group.[7]

Materials:

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

-

Methanol

-

Water

-

Potassium iodide

-

Sodium hydroxide

-

Dichloromethane

-

Sodium sulfate

Procedure:

-

Dissolve 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 300 ml of methanol and 150 ml of water.[7]

-

Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the solution.[7]

-

Heat the mixture to reflux and stir for 4 hours.[7]

-

After the reaction is complete, remove the methanol by rotary evaporation.[7]

-

Add 300 ml of water to the residue and extract the product three times with 150 ml of dichloromethane.[7]

-

Combine the organic layers, dry over sodium sulfate, and concentrate to yield the final product.[7]

In Vitro H+/K+-ATPase Inhibition Assay

This assay is used to determine the inhibitory potency of PPIs.[1]

Materials:

-

Gastric microsomes (source of H+/K+-ATPase)

-

Tris-HCl buffer

-

MgCl₂

-

KCl

-

Test compound (PPI)

-

ATP

-

Trichloroacetic acid

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, and the prepared gastric microsomes.[1]

-

Pre-incubate the test compound at various concentrations with the microsomes.[1]

-

Initiate the enzymatic reaction by the addition of ATP.[1]

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[1]

-

Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).[1]

-

Determine the amount of inorganic phosphate released from ATP hydrolysis to measure enzyme activity.

-

Calculate the IC₅₀ value, which is the concentration of the drug required to inhibit 50% of the enzyme's activity.[1]

Conclusion

This compound is a chemical intermediate with potential for use in various fields of chemical synthesis. While detailed studies on this specific compound are not widely published, the extensive research on its methoxy analog, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, highlights the importance of this class of compounds, particularly in the development of proton pump inhibitors. The experimental protocols and biological pathways described for the methoxy analog can serve as a valuable blueprint for the investigation and potential application of this compound in future research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]

- 4. CAS#:86604-78-6 | 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | Chemsrc [chemsrc.com]

- 5. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine | C9H13NO2 | CID 737823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of (4-Chloro-3,5-dimethylpyridin-2-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chloro-3,5-dimethylpyridin-2-YL)methanol is a heterocyclic organic compound of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential biological relevance. Due to the limited availability of direct experimental data for this specific chloro-analog, this guide also draws upon established knowledge of its closely related methoxy-analog, a key intermediate in the synthesis of proton pump inhibitors. This document aims to serve as a valuable resource for researchers by consolidating available data, presenting relevant experimental protocols, and outlining potential applications in drug discovery.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS Number 150054-50-5, is a pyridine derivative with a molecular formula of C₈H₁₀ClNO and a molecular weight of 171.62 g/mol .[1][2] Its hydrochloride salt is also documented under CAS Number 143016-70-0, with a molecular formula of C₈H₁₁Cl₂NO and a molecular weight of 208.09 g/mol .[3]

A summary of the available and computed physicochemical properties is presented in Table 1. It is important to note that experimentally determined values for properties such as melting point, boiling point, and solubility are not widely reported in the literature. The data presented are primarily sourced from chemical supplier databases and computational predictions.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride | Source(s) |

| CAS Number | 150054-50-5 | 143016-70-0 | [2][3] |

| Molecular Formula | C₈H₁₀ClNO | C₈H₁₁Cl₂NO | [1][3] |

| Molecular Weight | 171.62 g/mol | 208.09 g/mol | [1][3] |

| IUPAC Name | This compound | This compound;hydrochloride | [3][4] |

| Appearance | Not Available | Not Available | [1] |

| Storage | 2-8°C Refrigerator | Not Available | [1] |

Synthesis and Experimental Protocols

A general workflow for the synthesis of related 2-(chloromethyl)pyridine derivatives from their 2-(hydroxymethyl) counterparts often involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) in an inert solvent like dichloromethane.[5][6]

Hypothetical Synthesis Workflow

The logical progression for the synthesis of this compound could start from 3,5-dimethylpyridine. This would likely involve a multi-step process including oxidation, nitration, chlorination, and functional group manipulations at the 2-position methyl group.

References

In-Depth Technical Guide: Elucidation of the Structure of (4-Chloro-3,5-dimethylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (4-Chloro-3,5-dimethylpyridin-2-yl)methanol, a key pyridine derivative. This document details its chemical structure, provides an analysis of its Nuclear Magnetic Resonance (NMR) data, and outlines a plausible synthetic pathway.

Chemical Structure

The compound of interest is this compound, with the Chemical Abstracts Service (CAS) registry number 150054-50-5 . Its molecular structure consists of a pyridine ring substituted with a chloro group at the 4-position, two methyl groups at the 3- and 5-positions, and a hydroxymethyl group at the 2-position.

Molecular Formula: C₈H₁₀ClNO

Canonical SMILES: CC1=CN=C(C(=C1Cl)C)CO

InChI Key: CQKHUAFREIMBJI-UHFFFAOYSA-N

The structural arrangement of the substituents on the pyridine ring is crucial for its chemical properties and reactivity. The following diagram illustrates the elucidated structure.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Data

Detailed experimental NMR data for this compound is not widely available in peer-reviewed literature. However, based on the known chemical structure and typical chemical shifts for similar pyridine derivatives, a predicted NMR data summary is presented below. It is crucial to note that experimental verification is necessary for definitive structural confirmation.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | H-6 (Pyridine) |

| ~4.7 | s | 2H | -CH₂OH |

| ~2.4 | s | 3H | -CH₃ (at C-5) |

| ~2.3 | s | 3H | -CH₃ (at C-3) |

| ~2.0-3.0 (broad) | s | 1H | -OH |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-2 (Pyridine) |

| ~150 | C-6 (Pyridine) |

| ~145 | C-4 (Pyridine) |

| ~135 | C-3 (Pyridine) |

| ~125 | C-5 (Pyridine) |

| ~60 | -CH₂OH |

| ~20 | -CH₃ (at C-5) |

| ~18 | -CH₃ (at C-3) |

Experimental Protocols: A Plausible Synthetic Approach

Step 1: N-Oxidation of 3,5-Dimethylpyridine

Methodology:

-

Dissolve 3,5-dimethylpyridine in a suitable solvent such as acetic acid.

-

Add an oxidizing agent, for example, hydrogen peroxide (H₂O₂), dropwise to the solution while maintaining a controlled temperature, typically below 40°C.

-

After the addition is complete, stir the reaction mixture at a slightly elevated temperature (e.g., 60-70°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a suitable base, such as sodium carbonate, until the pH is approximately 7-8.

-

Extract the product, 3,5-dimethylpyridine N-oxide, with an organic solvent like dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Nitration of 3,5-Dimethylpyridine N-Oxide

Methodology:

-

To a mixture of concentrated sulfuric acid and fuming nitric acid, cooled in an ice bath, slowly add the 3,5-dimethylpyridine N-oxide from the previous step.

-

Maintain the reaction temperature below 10°C during the addition.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to approximately 80-90°C for several hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a base, such as ammonium hydroxide, to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 4-nitro-3,5-dimethylpyridine N-oxide.

Step 3: Chlorination and Reduction to form the Precursor

This step involves the conversion of the nitro group to a chloro group and subsequent reduction of the N-oxide. This can be a challenging transformation and may require specific reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). A subsequent reduction step, for instance, using a reducing agent like iron in acetic acid, would be necessary to remove the N-oxide.

Step 4: Functionalization at the 2-position

Introducing the hydroxymethyl group at the 2-position of the 4-chloro-3,5-dimethylpyridine intermediate would be the final key transformation. This could potentially be achieved through a lithiation reaction at the 2-position followed by quenching with formaldehyde.

Note: The synthetic pathway described above is a conceptual outline and has not been experimentally validated. Researchers should exercise caution and perform small-scale trials to optimize reaction conditions.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound like this compound follows a logical progression of analytical techniques.

Caption: Logical workflow for the synthesis and structural elucidation of a chemical compound.

This guide serves as a foundational resource for professionals engaged in the research and development of pyridine-based compounds. The provided information, while based on established chemical principles, underscores the necessity for empirical validation of both the NMR data and the proposed synthetic route.

Spectroscopic Data Interpretation for (4-Chloro-3,5-dimethylpyridin-2-YL)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data interpretation for the novel compound (4-Chloro-3,5-dimethylpyridin-2-YL)methanol. Due to the limited availability of experimental data for this specific molecule, this guide leverages predicted spectroscopic data and established principles of spectroscopic analysis. It also includes a detailed experimental protocol for its synthesis, derived from analogous chemical transformations.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | Pyridine-H (Position 6) |

| ~4.7 | s | 2H | -CH₂OH |

| ~3.5 (broad) | s | 1H | -OH |

| ~2.4 | s | 3H | -CH₃ (Position 3) |

| ~2.3 | s | 3H | -CH₃ (Position 5) |

| Solvent: CDCl₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C2 (C-CH₂OH) |

| ~150 | C4 (C-Cl) |

| ~148 | C6 |

| ~130 | C3 (C-CH₃) |

| ~128 | C5 (C-CH₃) |

| ~65 | -CH₂OH |

| ~15 | -CH₃ (Position 3) |

| ~14 | -CH₃ (Position 5) |

| Solvent: CDCl₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1550 | Medium-Strong | C=C and C=N stretch (pyridine ring) |

| 1450-1350 | Medium | C-H bend (aliphatic) |

| 1100-1000 | Strong | C-O stretch (primary alcohol) |

| 850-750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 173/175 | High | [M]⁺ (Molecular ion, showing 3:1 ratio for ³⁵Cl/³⁷Cl) |

| 142/144 | Medium | [M - CH₂OH]⁺ |

| 138 | Medium | [M - Cl]⁺ |

| 114 | High | [M - Cl - CH₂OH]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the chlorination of a suitable precursor followed by hydrolysis.

Step 1: Synthesis of 2-(Chloromethyl)-4-chloro-3,5-dimethylpyridine

This procedure is adapted from analogous chlorination reactions of pyridyl methanols.

-

Materials: this compound precursor (e.g., 2-hydroxymethyl-3,5-dimethyl-4-pyridone), Thionyl chloride (SOCl₂), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound precursor in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.1 to 1.5 molar equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the excess thionyl chloride by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 2-(chloromethyl)-4-chloro-3,5-dimethylpyridine.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Synthesis of this compound via Hydrolysis

-

Materials: 2-(Chloromethyl)-4-chloro-3,5-dimethylpyridine, Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), Water, and a suitable organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate).

-

Procedure:

-

Dissolve the 2-(chloromethyl)-4-chloro-3,5-dimethylpyridine in a mixture of water and a co-solvent like methanol or ethanol.

-

Add a stoichiometric amount of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

Remove the organic co-solvent by rotary evaporation.

-

Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the final product by recrystallization or column chromatography.

-

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the spectroscopic data to confirm the structure of this compound.

Caption: Logical workflow for spectroscopic data interpretation.

This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of this compound. As experimental data becomes available, this document can be updated to provide a more definitive analysis. Researchers are encouraged to use the predicted data as a reference for the identification and characterization of this compound.

A Technical Guide to (4-Chloro-3,5-dimethylpyridin-2-YL)methanol: Commercial Availability, Synthesis, and Applications

This technical guide provides a comprehensive overview of (4-Chloro-3,5-dimethylpyridin-2-YL)methanol, a heterocyclic organic compound of interest to researchers and professionals in synthetic chemistry and drug development. This document details its commercial availability, physicochemical properties, and its role as a synthetic intermediate, particularly in the context of pharmaceutical manufacturing.

Commercial Availability and Suppliers

This compound, identified by CAS number 150054-50-5, is commercially available from a number of chemical suppliers. It is typically offered at a purity of 95% or higher. The compound is also available as a hydrochloride salt (CAS No. 143016-70-0).

A summary of representative suppliers is provided in the table below. Please note that availability and pricing are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Name | CAS Number | Purity | Additional Notes |

| Gentaur | (4-Chloro-3,5-Dimethylpyridin-2-Yl) Methanol | 150054-50-5 | - | Catalog No. GNT-ST-06555.[1] |

| ChemUniverse | This compound | 150054-50-5 | 95% | Product No. P49752.[2] |

| Acros Pharmatech | This compound | 150054-50-5 | 95.00% + | Catalog No. PRD2898.[3] |

| LGC Standards | This compound Hydrochloride | 143016-70-0 | - | Product Code TRC-C366860.[4] |

| MolCore | This compound | 150054-50-5 | - | Product No. MC712972.[5] |

Physicochemical Properties

| Property | This compound | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol |

| CAS Number | 150054-50-5 | 86604-78-6 |

| Molecular Formula | C8H10ClNO | C9H13NO2 |

| Molecular Weight | 171.62 g/mol | 167.21 g/mol |

| Appearance | Not specified (likely a solid) | White to light brown powder or crystal[6] |

| Melting Point | Not specified | 56.5-60.5 °C[6] |

| Boiling Point | Not specified | 115-135 °C at 0.01 Torr[6] |

| Solubility | Not specified | Slightly soluble in Chloroform[6] |

Synthesis and Application in Drug Development

This compound is primarily utilized as a chemical intermediate. Its structural similarity to key precursors for proton pump inhibitors (PPIs), such as omeprazole, suggests its main application is in the synthesis of these active pharmaceutical ingredients. Specifically, it can serve as a precursor to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a crucial building block for omeprazole.

The logical workflow for the application of this compound in the synthesis of a generic proton pump inhibitor is illustrated in the diagram below.

Caption: Logical workflow for the application of this compound in PPI synthesis.

Experimental Protocols

While specific experimental protocols starting from this compound are not widely published, the following sections provide representative synthetic procedures based on closely related transformations documented in patent literature. These are intended for informational purposes and should be adapted and optimized by qualified researchers.

The synthesis of this compound can be envisioned through the chlorination of a corresponding pyridone precursor, a method described in patent literature for analogous compounds.

Caption: Plausible synthetic pathway to this compound.

Experimental Procedure (Adapted from EP0899268A2):

-

Chlorination: A solution of 3,5-Dimethyl-2-hydroxymethyl-4-pyridone in phosphorus oxychloride is stirred at reflux for 1 hour.

-

Work-up: The resulting solution is evaporated under reduced pressure to remove excess phosphorus oxychloride. Any remaining reagent can be removed by azeotropic distillation with toluene.

-

Purification: The residue containing the chlorinated intermediate is then carried forward.

-

Hydrolysis: Selective hydrolysis of the 2-chloromethyl group to a 2-hydroxymethyl group would yield the target compound. This step would require carefully controlled conditions to avoid substitution at the 4-chloro position.

The conversion of the chloro-substituted pyridine to the methoxy-substituted analog is a key transformation. This is typically achieved via a nucleophilic aromatic substitution reaction using a methoxide source.

Experimental Procedure (General):

-

Reaction Setup: this compound is dissolved in a suitable solvent, such as methanol.

-

Reagent Addition: A solution of sodium methoxide in methanol is added to the reaction mixture. The reaction may require heating to reflux to proceed at a reasonable rate.

-

Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Safety Information

A comprehensive safety data sheet (SDS) for this compound was not available in the public domain at the time of this writing. As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For the hydrochloride salt and related chlorinated pyridine compounds, hazards such as skin and eye irritation are noted. Users should consult the supplier-specific SDS for detailed safety and handling information.

Conclusion

This compound is a commercially available pyridine derivative that serves as a valuable intermediate in organic synthesis. Its primary utility lies in its potential as a precursor for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key building block in the industrial synthesis of proton pump inhibitors. While detailed physicochemical and toxicological data are limited, its structural relationship to well-known pharmaceutical intermediates underscores its importance for researchers in medicinal chemistry and process development.

References

The Synthesis of (4-Chloro-3,5-dimethylpyridin-2-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the synthetic routes for (4-Chloro-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the reaction pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a crucial building block in medicinal chemistry. Its synthesis is a critical step in the development of several active pharmaceutical ingredients. This guide focuses on a prominent and effective two-step synthetic pathway commencing from a pyridone precursor.

Synthetic Pathway Overview

The most commonly cited synthetic route to this compound involves a two-step process:

-

Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-pyridone: This precursor is synthesized via the hydrogenolysis of an N-benzyl protected pyridone derivative.

-

Chlorination of 2-Hydroxymethyl-3,5-dimethyl-4-pyridone: The pyridone is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the final product.

The overall synthetic scheme is depicted below:

Methodological & Application

Application Notes and Protocols: Synthesis of (4-Chloro-3,5-dimethylpyridin-2-YL)methanol from its Hydrochloride Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (4-Chloro-3,5-dimethylpyridin-2-YL)methanol from its hydrochloride salt. The described method is a straightforward acid-base neutralization followed by liquid-liquid extraction and solvent evaporation, a common and efficient procedure for the liberation of free amine compounds from their salt forms. This protocol is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a valuable substituted pyridine intermediate in the synthesis of various pharmaceutical compounds. Often, this compound is stored and handled as its more stable hydrochloride salt. To utilize this intermediate in subsequent synthetic steps that require the free pyridine, a deprotonation reaction is necessary. The following protocol details a robust and scalable method for the neutralization of this compound hydrochloride to yield the desired free base.

Reaction Scheme

The reaction involves the deprotonation of the pyridinium nitrogen of the hydrochloride salt using a mild base, such as sodium bicarbonate. This converts the water-soluble salt into the free pyridine, which is then extracted into an organic solvent.

This compound Hydrochloride → this compound

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound from its hydrochloride precursor.

| Parameter | Value |

| Starting Material | This compound Hydrochloride |

| Reagents | Sodium Bicarbonate, Deionized Water, Ethyl Acetate, Anhydrous Sodium Sulfate |

| Reaction Time | ~30 minutes |

| Reaction Temperature | Room Temperature (20-25 °C) |

| Product Appearance | Off-white to light yellow solid |

| Expected Yield | 90-98% |

| Purity (by HPLC) | >98% |

Experimental Protocol

Materials and Equipment:

-

This compound Hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a suitable beaker, dissolve this compound hydrochloride (1.0 eq.) in deionized water (10 mL per gram of hydrochloride salt). Stir at room temperature until all the solid has dissolved.

-

Neutralization: To the stirred solution, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous solution is between 8 and 9. Effervescence (release of CO₂) will be observed. Continue stirring for 10-15 minutes to ensure the neutralization is complete.

-

Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL per gram of the initial hydrochloride salt). After each extraction, allow the layers to separate fully and collect the organic (upper) layer.

-

Drying: Combine the organic extracts in an Erlenmeyer flask. Dry the combined organic layers over anhydrous sodium sulfate for 15-20 minutes with occasional swirling.

-

Filtration and Concentration: Filter the solution to remove the sodium sulfate. Rinse the drying agent with a small amount of fresh ethyl acetate to ensure complete transfer of the product. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.

-

Isolation: The resulting solid is the desired product, this compound. Dry the product under vacuum to remove any residual solvent.

Mandatory Visualization

The following diagrams illustrate the key logical relationships and workflows described in this document.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical transformation pathway from hydrochloride salt to free base.

Synthesis of (4-Chloro-3,5-dimethylpyridin-2-YL)methanol: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of (4-Chloro-3,5-dimethylpyridin-2-YL)methanol, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

The synthesis outlined herein is a multi-step process commencing from the readily available starting material, 3,5-Lutidine. The protocol details the necessary reagents, reaction conditions, and purification methods for each stage of the synthesis, culminating in the desired product. All quantitative data is summarized for clarity, and a visual workflow of the synthesis is provided.

Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis. Please note that yields are based on representative literature procedures for analogous compounds and may vary depending on experimental conditions.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |

| 1 | N-Oxidation | 3,5-Lutidine | Hydrogen Peroxide, Acetic Acid | - | 16 | 70-80 | 3,5-Dimethylpyridine-N-oxide | ~90 |

| 2 | Nitration | 3,5-Dimethylpyridine-N-oxide | Nitric Acid, Sulfuric Acid | - | 4 | 100 | 3,5-Dimethyl-4-nitropyridine-N-oxide | ~85 |

| 3 | Chlorination | 3,5-Dimethyl-4-nitropyridine-N-oxide | Hydrochloric Acid, Sodium Chloride | Acetonitrile | 12 | Reflux | 4-Chloro-3,5-dimethylpyridine-N-oxide | High |

| 4 | Rearrangement & Hydrolysis | 4-Chloro-3,5-dimethylpyridine-N-oxide | Acetic Anhydride, Sodium Hydroxide | - | 2 (rearrangement), 2 (hydrolysis) | 100 (rearrangement), RT (hydrolysis) | This compound | Moderate |

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyridine-N-oxide

-

In a round-bottom flask equipped with a reflux condenser, add 3,5-Lutidine.

-

Slowly add glacial acetic acid, followed by the dropwise addition of 30% hydrogen peroxide while stirring and maintaining the temperature below 40°C.

-

After the addition is complete, heat the mixture to 70-80°C for 16 hours.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium carbonate.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,5-Dimethylpyridine-N-oxide.

Step 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide

-

To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, cooled in an ice bath, slowly add 3,5-Dimethylpyridine-N-oxide.

-

After the addition, heat the reaction mixture to 100°C for 4 hours.

-

Cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with a 50% aqueous solution of sodium hydroxide.

-

The precipitated product is collected by filtration, washed with cold water, and dried to yield 3,5-Dimethyl-4-nitropyridine-N-oxide.

Step 3: Synthesis of 4-Chloro-3,5-dimethylpyridine-N-oxide

-

In a round-bottom flask, suspend 3,5-Dimethyl-4-nitropyridine-N-oxide and sodium chloride in acetonitrile.

-

Add concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux and stir for 12 hours.

-

Cool the reaction mixture and adjust the pH to 9 with a 20% sodium hydroxide solution.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 4-Chloro-3,5-dimethylpyridine-N-oxide.[1]

Step 4: Synthesis of this compound

-

Add 4-Chloro-3,5-dimethylpyridine-N-oxide to acetic anhydride and heat the mixture at 100°C for 2 hours.

-

Cool the reaction mixture and pour it into a cold aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature for 2 hours to hydrolyze the acetate intermediate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthetic Workflow

The following diagram illustrates the step-by-step synthesis of this compound from 3,5-Lutidine.

Caption: Synthetic pathway for this compound.

Disclaimer: This protocol is based on established chemical transformations for analogous compounds and should be performed by qualified personnel in a well-equipped laboratory. Appropriate safety precautions should be taken at all times. The yields are estimates and may vary.

References

Application Notes: The Pivotal Role of Substituted Pyridin-2-yl Methanols in Proton Pump Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document details the application of key pyridine-methanol derivatives in the synthesis of widely used proton pump inhibitors (PPIs). While the initial query specified (4-Chloro-3,5-dimethylpyridin-2-YL)methanol, the core intermediate for blockbuster drugs like Omeprazole and Esomeprazole is, in fact, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol . This alcohol is typically converted to its more reactive hydrochloride salt, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride , before being coupled with a benzimidazole moiety.[1][2][3][4] A similar strategy is employed for other PPIs, such as Lansoprazole, which utilizes a structurally related trifluoroethoxy derivative.[5][6]

This guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support research and development in this critical area of medicinal chemistry.

General Synthetic Strategy

The synthesis of sulfinylbenzimidazole-based PPIs follows a convergent strategy. The general workflow involves two key fragments: a substituted benzimidazole core and a substituted pyridine moiety. The (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol serves as the precursor to the latter.

The overall process can be summarized in three main stages:

-

Activation of the Pyridine Methanol: The hydroxyl group of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is converted into a good leaving group, typically a chloride, to facilitate nucleophilic substitution. This is commonly achieved using reagents like thionyl chloride (SOCl₂).[7][8]

-

Coupling Reaction: The activated pyridine derivative (e.g., 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl) is coupled with a substituted 2-mercaptobenzimidazole via a nucleophilic substitution reaction. This forms a thioether linkage, creating the core structure of the PPI.[7][9]

-

Oxidation: The final step involves the selective oxidation of the thioether to a sulfoxide. This oxidation is a critical step, as it creates the chiral center in asymmetric PPIs like Esomeprazole. Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA).[9][10]

Core Synthetic Pathways and Logical Workflow

The following diagrams illustrate the general synthetic pathway for PPIs like Omeprazole and the logical workflow for its production.

Caption: General synthetic pathway for Omeprazole.

Caption: High-level experimental workflow for PPI synthesis.

Quantitative Data Summary

The efficiency of each synthetic step is critical for the overall yield and purity of the final active pharmaceutical ingredient (API). The following tables summarize quantitative data reported in various studies.

Table 1: Synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl

| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol | Thionyl Chloride (SOCl₂) | Dichloromethane (CH₂Cl₂) | 25-30 | 2.5 | Not specified | [7] |

| (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol | Thionyl Chloride (SOCl₂) | Dichloromethane (CH₂Cl₂) | -10 to 10 | 3-5 | >85% (overall) | [5][11] |

Table 2: Coupling Reaction to Form Thioether Intermediate

| Pyridine Derivative | Benzimidazole Derivative | Base / Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 5-methoxy-2-mercaptobenzimidazole | Sodium Hydroxide | Ethanol / Water | <10 to 30 | 4 | 96 | [3] |

| 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl | 2-mercaptobenzimidazole | Sodium Methoxide | Methanol | Reflux | 3 | Not specified | [6][12] |

Table 3: Oxidation of Thioether to Sulfoxide (Omeprazole)

| Thioether Intermediate | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Pyrmetazole | m-CPBA | Dichloromethane | Not specified | >90% | High | [7][9] |

| Pyrmetazole | H₃PW₁₂O₄₀ / H₂O₂ | Not specified | Not specified | High | High | [13] |

| Esomeprazole Impurity Thioether | N,N-diisobutylethylamine / Cumene hydroperoxide | Toluene | 40 | 65.4 | 99.4 | [14] |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis of Omeprazole, adapted from literature procedures.

Protocol 1: Chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Objective: To synthesize 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

Materials:

-

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Dimethylformamide (DMF, catalyst)

Procedure:

-

Suspend (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (0.0769 mol) in dichloromethane (23 mL) in a round-bottom flask equipped with a stirrer.[7]

-

Add a catalytic amount of dimethylformamide (0.0103 mol).[7]

-

With stirring, add thionyl chloride (0.1135 mol) dropwise over approximately 10 minutes at room temperature. The reaction is exothermic; maintain the temperature between 25-30°C using a water bath.[7]

-

After the addition is complete, continue stirring the mixture at room temperature for 2.5 hours.[7]

-

For an alternative procedure requiring lower temperatures, dissolve the starting material in dichloromethane and cool to an ice-salt bath (-10 to 10°C) before dropwise addition of SOCl₂. Maintain this temperature for 3-5 hours.[5]

-

Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure to obtain the crude product, which can be purified by recrystallization from a suitable solvent like ethyl acetate.[5]

Protocol 2: Synthesis of 5-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzimidazole (Thioether)

Objective: To couple the activated pyridine with the benzimidazole core.

Materials:

-

2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.09 mol)

-

2-mercapto-5-methoxybenzimidazole (0.10 mol)

-

Sodium hydroxide (0.13 mol)

-

Ethanol

-

Water

Procedure:

-

In a 1000 mL three-necked flask, dissolve sodium hydroxide (5 g) in ethanol (50 mL) and heat the mixture to 70-90°C.[3]

-

Add 2-mercapto-5-methoxybenzimidazole (17.8 g) and reflux until it is completely dissolved.[3]

-

Cool the resulting solution to below 10°C.[3]

-

In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g) in water (100 mL).[3]

-

Slowly add the aqueous solution of the pyridine hydrochloride to the cooled benzimidazole solution. Allow the temperature to rise to 30°C.[3]

-

Maintain the reaction mixture at this temperature for 4 hours.[3]

-

After the incubation period, cool the mixture to 10°C, add 500 mL of water, and stir for 12 hours to precipitate the product.[3]

-

Collect the resulting white solid by suction filtration and dry to obtain the thioether product. A yield of 96% has been reported for this step.[3]

Protocol 3: Oxidation of Thioether to Omeprazole

Objective: To synthesize Omeprazole via selective oxidation.

Materials:

-

Thioether intermediate from Protocol 2

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate solution

Procedure:

-

Dissolve the thioether intermediate in dichloromethane in a round-bottom flask and cool the solution to a low temperature (e.g., -20°C to 0°C) to control the reaction and minimize side-product formation.[10]

-

In a separate flask, dissolve m-CPBA (1.0-1.2 equivalents) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred thioether solution while maintaining the low temperature.

-

Monitor the reaction progress by HPLC or TLC to ensure complete consumption of the starting material and to minimize over-oxidation to the sulfone byproduct.[10]

-

Once the reaction is complete, quench any excess oxidizing agent with a suitable reducing agent (e.g., sodium thiosulfate solution).

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a water wash.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude Omeprazole.[1]

-

The crude product can be purified by crystallization from a suitable solvent system.

References

- 1. benchchem.com [benchchem.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 4. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]

- 5. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 6. CN103288799A - The synthetic method of lansoprazole and the lansoprazole synthesized by the method - Google Patents [patents.google.com]

- 7. EP0484265A1 - A process for the preparation of omeprazol - Google Patents [patents.google.com]

- 8. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]

- 9. scispace.com [scispace.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. CN104447694A - Intermediate raw material for synthesizing lansoprazole - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application of (4-Chloro-3,5-dimethylpyridin-2-yl)methanol in Omeprazole Synthesis: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the utilization of (4-chloro-3,5-dimethylpyridin-2-yl)methanol in the synthesis of omeprazole, a widely used proton pump inhibitor. This guide includes a summary of quantitative data, detailed experimental procedures, and visual diagrams of the synthesis pathway to facilitate understanding and replication.

Overview of Synthesis

This compound is a key precursor in one of the synthetic routes to omeprazole. The synthesis generally involves the chlorination of the hydroxyl group of this compound to form 2-chloromethyl-4-chloro-3,5-dimethylpyridine, followed by a nucleophilic substitution with 5-methoxy-2-mercaptobenzimidazole to yield an intermediate sulfide. This intermediate then undergoes a methoxy substitution and a final oxidation step to produce omeprazole.

Quantitative Data Summary

The following tables summarize the yields and purity data reported in various examples of omeprazole intermediate synthesis. These variations often result from different reagents and reaction conditions being employed.

| Intermediate/Product | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

| Omeprazole Intermediate | Methoxylation with HCl/Dichloromethane, Methylation with Ethanol/KOH, Chlorination with Oxalyl Chloride/Methanol | 78.9 | 99.41 | [1] |

| Omeprazole Intermediate | Methoxylation with H₂SO₄/Dichloroethane, Methylation with Acetone, Chlorination with Oxalyl Chloride/Ethanol | 77.8 | 99.27 | [1] |

| Omeprazole Intermediate | Chlorination with Thionyl Chloride in Toluene, followed by pulping in Acetone | 78.1 | 99.33 | [1] |

| Omeprazole | Oxidation of the sulfide intermediate | >90 | >99 | [2] |

| 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole | Coupling of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride and 2-mercapto-5-methoxybenzimidazole | 96 | Not Specified | [3] |

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of omeprazole starting from this compound.

Protocol 1: Chlorination of this compound

This protocol describes the conversion of the starting material to its more reactive chloromethyl derivative.

Materials:

-

This compound

-

Dichloromethane (CH₂Cl₂)

-

Dimethylformamide (DMF)

-

Thionyl chloride (SOCl₂)

Procedure:

-

Suspend 16 g (0.0769 mole) of this compound in 23 ml of dichloromethane.[2]

-

Add 0.8 ml (0.0103 mole) of dimethylformamide to the suspension.[2]

-

With stirring at room temperature, add 8.2 ml of thionyl chloride (0.1135 mole) dropwise over 9 minutes.[2]

-

Maintain the reaction temperature between 25-30°C during the addition, as the reaction is exothermic.[2]

-

After the addition is complete, continue stirring the mixture at room temperature for 2 hours and 30 minutes.[2]

-

The resulting product, 2-chloromethyl-4-chloro-3,5-dimethylpyridine, can be used in the next step, often without further purification.

Protocol 2: Synthesis of the Thioether Intermediate

This procedure details the coupling reaction between the chlorinated pyridine derivative and the benzimidazole core.

Materials:

-

Product from Protocol 1 (2-chloromethyl-4-chloro-3,5-dimethylpyridine)

-

5-methoxy-2-mercaptobenzimidazole

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

In a reaction vessel, dissolve 5 g (0.13 mol) of sodium hydroxide in 50 mL of ethanol, heating to 70-90°C.[3][4]

-

To this solution, add 17.8 g (0.10 mol) of 2-mercapto-5-methoxybenzimidazole and reflux until it completely dissolves.[3][4]

-

In a separate vessel, prepare a solution of the 2-chloromethyl derivative from the previous step in an appropriate solvent.

-

Slowly add the solution of the chlorinated pyridine derivative to the cooled benzimidazole solution.[4]

-

Allow the reaction temperature to rise to 30°C and maintain it for 4 hours.[3][4]

-

After the incubation period, cool the mixture to 10°C and add 500 mL of water.[3][4]

-

Stir the mixture for 12 hours, during which a white solid will precipitate.[3][4]

-

Collect the precipitated solid by suction filtration and dry it to obtain 5-methoxy-2-((4-chloro-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole.[4]

Protocol 3: Methoxylation and Oxidation to Omeprazole

This final protocol describes the conversion of the thioether intermediate to omeprazole.

Materials:

-

Thioether intermediate from Protocol 2

-

Sodium methoxide

-

Methanol

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)

-

Dichloromethane (if using m-CPBA)

Procedure for Methoxylation:

-

The nucleophilic substitution of the chloro group with a methoxy group is typically achieved by reacting the thioether intermediate with sodium methoxide in methanol.[2] The precise conditions for this step can vary and may require optimization.

Procedure for Oxidation:

-

Dissolve the methoxylated intermediate in a suitable solvent such as dichloromethane or methanol.[4][5]

-

Cool the solution to a temperature between -10°C and 10°C.[4][5]

-

Slowly add a controlled amount (approximately one molar equivalent) of an oxidizing agent, such as a solution of m-CPBA in dichloromethane or hydrogen peroxide, to the reaction mixture.[4][5] Careful control of the amount of oxidizing agent is crucial to prevent over-oxidation to the sulfone byproduct.

-

Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Upon completion, the omeprazole product can be isolated by filtration, followed by washing and drying.[5]

Synthesis Workflow and Logical Relationships

The synthesis of omeprazole from this compound can be visualized as a series of key chemical transformations.

References

- 1. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]

- 2. EP0484265A1 - A process for the preparation of omeprazol - Google Patents [patents.google.com]

- 3. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. WO2009066309A2 - Process for preparation of omeprazole - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis of 2-(Chloromethyl)-4-chloro-3,5-dimethylpyridine via Chlorination with Thionyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The conversion of (4-Chloro-3,5-dimethylpyridin-2-yl)methanol to its corresponding chloromethyl derivative is a critical step in the synthesis of various pharmaceutically active compounds, particularly proton pump inhibitors (PPIs). Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation, offering a clean reaction with gaseous byproducts that are easily removed. This document provides a detailed overview of the reaction mechanism, comprehensive experimental protocols, and relevant data for this synthetic procedure.

Reaction Mechanism

The reaction of this compound with thionyl chloride proceeds through a nucleophilic substitution mechanism. The process transforms the hydroxyl group, which is a poor leaving group, into an excellent leaving group, facilitating its displacement by a chloride ion.

The generally accepted mechanism involves the following steps:

-

Formation of Alkyl Chlorosulfite Intermediate: The alcohol's oxygen atom, acting as a nucleophile, attacks the electrophilic sulfur atom of thionyl chloride.[1][2] This initial step displaces a chloride ion and, following deprotonation (which can be facilitated by a base like pyridine or, in this case, the pyridine nitrogen of the substrate itself), forms a key intermediate: an alkyl chlorosulfite (ROSOCl).[3]

-

Nucleophilic Attack by Chloride: The chloride ion generated in the first step then acts as a nucleophile. For a primary alcohol such as this, the reaction proceeds via an SN2 mechanism.[2][3] The chloride ion attacks the carbon atom bonded to the chlorosulfite group.

-

Product Formation and Byproduct Elimination: This nucleophilic attack results in the displacement of the chlorosulfite group, which is an excellent leaving group because its departure leads to the formation of stable gaseous molecules: sulfur dioxide (SO₂) and another chloride ion.[2][4] The evolution of these gases helps to drive the reaction to completion. The overall reaction also produces hydrochloric acid (HCl), which is typically neutralized by a base added to the reaction mixture or by the basic pyridine ring of the substrate, forming a hydrochloride salt.[5]

Visualizations

A diagram illustrating the reaction mechanism is provided below.

Caption: Reaction mechanism of pyridylmethanol with thionyl chloride.

The following diagram outlines the general experimental workflow for the synthesis.

Caption: General experimental workflow for chlorination.

Experimental Protocols

This protocol is a representative procedure adapted from methods for similar substrates.[6] Researchers should optimize conditions for their specific needs.

Materials and Reagents:

-

This compound

-

Thionyl chloride (SOCl₂), freshly distilled

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube or nitrogen inlet

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.

-

Dissolution: Charge the flask with this compound (1.0 eq). Add anhydrous dichloromethane (approx. 10-15 mL per gram of starting material). Stir the mixture until the solid is completely dissolved.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath.

-

Thionyl Chloride Addition: Dilute thionyl chloride (1.1-1.2 eq) with a small volume of anhydrous dichloromethane in the dropping funnel. Add the thionyl chloride solution dropwise to the cooled, stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, cool the mixture again in an ice bath.

-

Caution: Carefully and slowly quench the reaction by adding crushed ice or cold water. Thionyl chloride reacts exothermically with water.[7]

-

Transfer the mixture to a separatory funnel. Carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid (HCl). Check the pH to ensure it is neutral or slightly basic (pH 7-8).

-

Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Safety Precautions:

-

Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

-

The reaction evolves SO₂ and HCl gases, which are toxic and corrosive. Ensure the apparatus is properly vented into a scrubbing system.

Data Presentation

The following table provides representative quantitative data for a typical reaction. Values should be considered illustrative and may vary based on specific experimental conditions.

| Parameter | Value | Notes |

| Reactants | ||

| This compound | 10.0 g (58.3 mmol) | 1.0 eq |

| Thionyl chloride | 7.6 g (4.6 mL, 64.1 mmol) | 1.1 eq |

| Solvent | ||

| Anhydrous Dichloromethane (DCM) | 120 mL | Reaction Solvent |

| Reaction Conditions | ||

| Addition Temperature | 0-5 °C | Controlled dropwise addition |

| Reaction Temperature | Room Temperature | |

| Reaction Time | 2 hours | Monitored by TLC |

| Results | ||

| Crude Product Mass | ~11.0 g | |

| Purified Product Mass | 9.9 g | After recrystallization |

| Yield | 89% | |

| Product Purity | >99% | Determined by HPLC/¹H NMR |

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. quora.com [quora.com]

- 6. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. orgsyn.org [orgsyn.org]

HPLC and analytical methods for (4-Chloro-3,5-dimethylpyridin-2-YL)methanol analysis

An Application Note and Protocol for the Analysis of (4-Chloro-3,5-dimethylpyridin-2-YL)methanol by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and robust analytical methods are crucial for ensuring the quality and purity of this intermediate during drug development and manufacturing. This document provides a detailed application note and a comprehensive protocol for the quantitative and qualitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be a starting point for method development and validation in a research or quality control setting.

While a specific validated HPLC method for this compound is not widely published, the protocol provided here is based on established methods for structurally similar pyridine derivatives and is intended to be a robust starting point for in-house validation.

Data Presentation

The following table summarizes representative quantitative data that could be obtained during the validation of the proposed HPLC method. Please note that these are example values and will need to be experimentally determined.

| Parameter | Result |

| Retention Time (tR) | ~ 4.8 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Protocols

This protocol details the proposed HPLC method for the analysis of this compound.

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Ammonium acetate or Formic acid (for mobile phase modification)

-

Suitable solvent for sample and standard preparation (e.g., Methanol or Acetonitrile/Water mixture)

-

2. Chromatographic Conditions

-

Mobile Phase: A gradient or isocratic elution can be developed. A good starting point is an isocratic mobile phase consisting of Acetonitrile and a buffered aqueous phase (e.g., 10 mM Ammonium Acetate, pH adjusted to 4.5 with formic acid) in a ratio of 60:40 (v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: The UV detection wavelength should be selected based on the UV spectrum of this compound. A wavelength in the range of 220-280 nm is likely to be suitable.

-

Injection Volume: 10 µL

3. Preparation of Standard and Sample Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol) in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the expected range of the samples (e.g., 1-100 µg/mL). These will be used to construct a calibration curve.

-

Sample Preparation: The sample preparation will depend on the matrix. For a pure substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For in-process samples, a dilution or extraction step may be necessary.

4. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure there are no interfering peaks.

-

Inject the series of working standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) and then store it according to the manufacturer's recommendations.

5. Data Analysis

-

Qualitative Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantitative Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical method.

Caption: HPLC Experimental Workflow.

Caption: Logical Relationship of the Analytical Method.

Application Notes and Protocols for the Purification of Crude (4-Chloro-3,5-dimethylpyridin-2-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-3,5-dimethylpyridin-2-YL)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is crucial for the successful synthesis of active pharmaceutical ingredients (APIs), ensuring the final product's quality, safety, and efficacy. This document provides detailed application notes and protocols for the purification of crude this compound using common laboratory techniques.

Purification Strategies

The choice of purification method depends on the nature and quantity of impurities present in the crude material, as well as the desired final purity. The most common techniques for purifying crude this compound and its analogs are solvent washing/trituration, recrystallization, and column chromatography.

A general workflow for the purification process is outlined below:

Caption: General workflow for the purification of crude this compound.

Data Presentation

The following table summarizes typical quantitative data for the purification of a closely related analog, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, which can be used as a reference for optimizing the purification of this compound.

| Purification Method | Initial Purity (HPLC) | Final Purity (HPLC) | Recovery Yield (%) | Reference Solvent(s) |

| Solvent Washing (Toluene) | ~Crude Solid | 99.01% | 83.1% | Toluene |

| Solvent Washing (Acetone/Petroleum Ether) | ~Crude Solid | 99.54% | 85.0% | Acetone:Petroleum Ether (2:1) |

| Recrystallization (Analog) | ~95% | >99.5% | 80-90% | Ethyl Acetate / n-Hexane |

Experimental Protocols

Protocol 1: Purification by Solvent Washing (Trituration)

This method is effective for removing residual solvents and more soluble impurities from the crude solid product. The choice of solvent is critical; the desired compound should be sparingly soluble, while the impurities should be highly soluble.

Materials:

-

Crude this compound

-

Toluene or a mixture of Acetone and Petroleum Ether

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Vacuum source

-

Drying oven

Procedure:

-

Place the crude solid (e.g., 100 g) into a beaker or Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a sufficient volume of the washing solvent (e.g., 200 mL of toluene or 150 mL of acetone:petroleum ether 2:1) to form a slurry.

-

Stir the slurry at room temperature for 30-60 minutes.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of fresh, cold solvent.

-

Repeat the washing procedure 1-2 times if necessary, monitoring the purity of the solid by TLC or HPLC.

-

Dry the purified solid in a vacuum oven at a suitable temperature (e.g., 50-80°C) to a constant weight.[1]

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity of solid compounds. It relies on the differential solubility of the compound and its impurities in a suitable solvent system at different temperatures.

Solvent Selection Logic:

Caption: Logical workflow for developing a recrystallization protocol.

Materials:

-

Crude this compound

-

Recrystallization solvent(s) (e.g., ethyl acetate, n-hexane, isopropanol, acetone)

-

Erlenmeyer flask

-

Hot plate with stirring capability

-

Buchner funnel and filter flask

-

Ice bath

Procedure:

-

Solvent Selection: Based on analogous compounds, a solvent system of ethyl acetate and n-hexane is a good starting point. The target compound should be soluble in the primary solvent (ethyl acetate) at elevated temperatures and insoluble at low temperatures. The secondary solvent (n-hexane) is used as an anti-solvent.

-

Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the primary solvent (ethyl acetate) and heat the mixture with stirring until the solid dissolves completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Once cloudiness appears, slowly add the anti-solvent (n-hexane) until precipitation is significant.

-

Complete Crystallization: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

-

Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

Column chromatography is used for the purification of compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane)

-

Chromatography column

-

Collection tubes or flasks

-

TLC plates and developing chamber

-

UV lamp

Procedure:

-

TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system will provide a clear separation of the target compound from impurities, with an Rf value for the product of approximately 0.3-0.4. Start with a non-polar eluent (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Elution: Begin eluting with the least polar solvent system determined from the TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the separated compounds.

-

Fraction Collection: Collect fractions and monitor their composition by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

References

Application Notes and Protocols for the Scale-Up Synthesis of (4-Chloro-3,5-dimethylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic considerations for the scale-up production of (4-Chloro-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. This document outlines a plausible and robust synthetic strategy, detailed experimental protocols, and critical scale-up parameters.

Introduction

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its structural features make it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The controlled, large-scale synthesis of this intermediate is crucial for drug development and manufacturing.

This document details a two-step synthetic approach, starting from the commercially available 3,5-dimethylpyridine. The synthesis involves an oxidation step followed by a chlorination reaction. The protocols provided are designed with scalability in mind, addressing potential challenges encountered during the transition from laboratory to pilot plant and commercial production.

Synthetic Pathway Overview

The proposed synthetic pathway for this compound is a two-step process commencing with the oxidation of 3,5-dimethylpyridine to form 3,5-dimethylpyridine-N-oxide. This intermediate is then subjected to a chlorination and rearrangement reaction to yield the final product. While a direct, one-pot synthesis from a commercially available precursor is ideal, this two-step approach offers a reliable and scalable route based on well-established chemical transformations.